p38α MAP Kinase Inhibition Potency: p38 MAPK-IN-1 vs. SB203580
p38 MAPK-IN-1 inhibits p38α MAP kinase with an IC50 of 68 nM in biochemical assays [1]. In comparison, the widely used reference inhibitor SB203580 (Adezmapimod) exhibits a reported IC50 of 50 nM for p38α (SAPK2a) and 500 nM for p38β2, with additional inhibition of PKB phosphorylation at 3–5 µM . While the p38α IC50 values are within a similar range, the broader isoform selectivity and additional off-target activities of SB203580 distinguish the two compounds.
| Evidence Dimension | p38α MAP kinase inhibition (biochemical IC50) |
|---|---|
| Target Compound Data | 68 nM |
| Comparator Or Baseline | SB203580: p38α IC50 = 50 nM; p38β2 IC50 = 500 nM; PKB phosphorylation IC50 = 3–5 µM |
| Quantified Difference | p38α potency difference: ~1.4-fold; p38β selectivity differs significantly (>7-fold difference in isoform potency ratio) |
| Conditions | In vitro biochemical kinase assay |
Why This Matters
p38 MAPK-IN-1 offers a defined p38α potency without the confounding p38β and off-target kinase inhibition seen with SB203580, enabling cleaner mechanistic interpretation in p38α-specific studies.
- [1] Lumeras W, et al. J Med Chem. 2011;54(22):7899-7910. View Source
